N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-phenoxyacetamide
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Overview
Description
N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core, phenoxy groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Phenoxy Groups: The phenoxy groups are introduced via nucleophilic substitution reactions, where phenol derivatives react with suitable leaving groups on the quinazolinone core.
Attachment of the Acetamide Moiety: The final step involves the acylation of the quinazolinone intermediate with phenoxyacetic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenoxy)methyl]oxirane
- 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine
- 2-(2-methylphenoxy)-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetamide
Uniqueness
N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinazolinone core and phenoxy groups provide a versatile framework for chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H21N3O4/c1-17-9-5-8-14-21(17)31-15-22-25-20-13-7-6-12-19(20)24(29)27(22)26-23(28)16-30-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
MVUIXNZFZQUENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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